
3-Ethoxy-3-methylpent-4-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Ethoxy-3-methylpent-4-en-2-one can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-pentanone with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate enol ether, which then undergoes dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethoxy-3-methylpent-4-en-2-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Aplicaciones Científicas De Investigación
3-Ethoxy-3-methylpent-4-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mecanismo De Acción
The mechanism of action of 3-ethoxy-3-methylpent-4-en-2-one involves its interaction with various molecular targets and pathways. The compound’s enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and its potential biological activity.
Comparación Con Compuestos Similares
3-Methyl-3-penten-2-one: Similar structure but lacks the ethoxy group.
4-Methyl-3-penten-2-one: Similar structure with a different substitution pattern.
3-Ethoxy-2-pentanone: Similar structure but with a different position of the double bond.
Uniqueness: 3-Ethoxy-3-methylpent-4-en-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethoxy group and enone structure make it a versatile compound in organic synthesis and industrial applications.
Propiedades
Número CAS |
61042-53-3 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
3-ethoxy-3-methylpent-4-en-2-one |
InChI |
InChI=1S/C8H14O2/c1-5-8(4,7(3)9)10-6-2/h5H,1,6H2,2-4H3 |
Clave InChI |
VSZBVGUTSGQRBT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)(C=C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


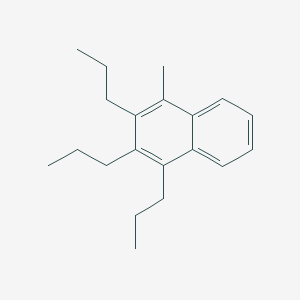
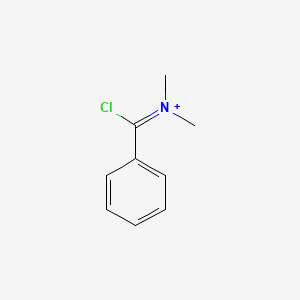
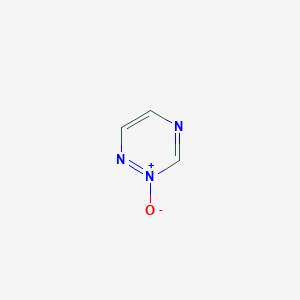
![1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14601346.png)

![N~2~-[(Benzyloxy)carbonyl]-N-[2-(dimethoxyphosphoryl)ethyl]-L-alaninamide](/img/structure/B14601353.png)
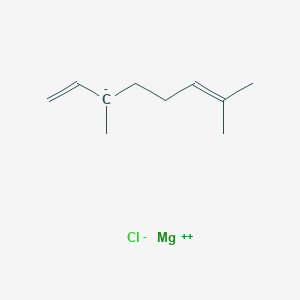

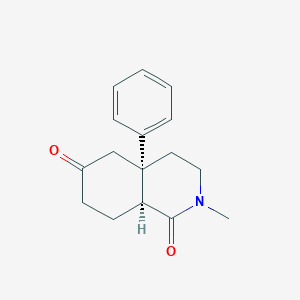
![Lithium, [1-(methylseleno)heptyl]-](/img/structure/B14601374.png)


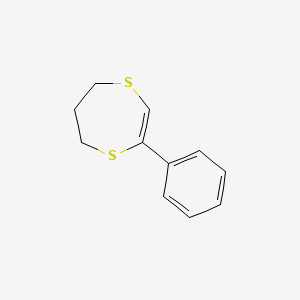
![2-[1-(4-Bromophenyl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14601404.png)
